![molecular formula C20H15F3N2O2 B2429475 2-ciano-N-ciclopropil-3-[3-[3-(trifluorometil)fenoxi]fenil]prop-2-enamida CAS No. 1424657-58-8](/img/structure/B2429475.png)
2-ciano-N-ciclopropil-3-[3-[3-(trifluorometil)fenoxi]fenil]prop-2-enamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a cyclopropyl group, and a trifluoromethyl-substituted phenoxy group, making it an interesting subject for chemical research and industrial applications.
Aplicaciones Científicas De Investigación
2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and purification techniques to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group may yield carboxylic acids, while reduction may yield amines.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethyl-substituted phenoxy group play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyano-substituted amides and trifluoromethyl-substituted phenoxy compounds. Examples include:
- 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide
- 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide
Uniqueness
What sets 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)15-4-2-6-18(11-15)27-17-5-1-3-13(10-17)9-14(12-24)19(26)25-16-7-8-16/h1-6,9-11,16H,7-8H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYNNJSFAIULRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2429392.png)
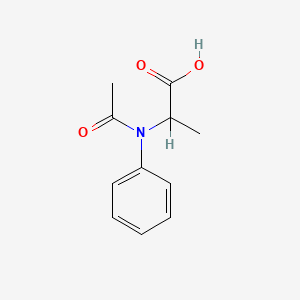
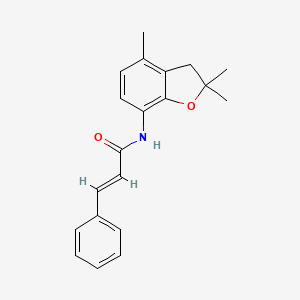
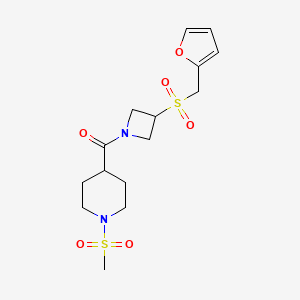
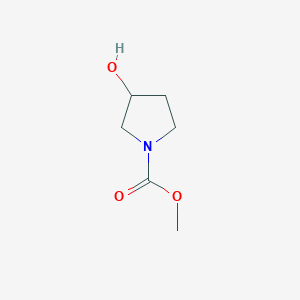
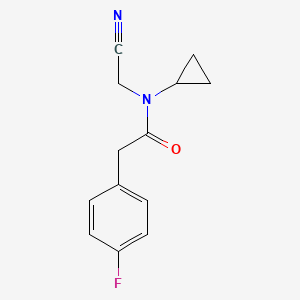
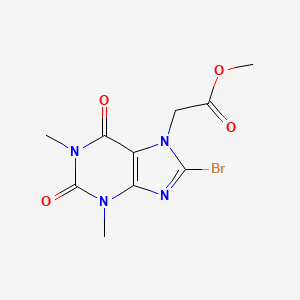
![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)
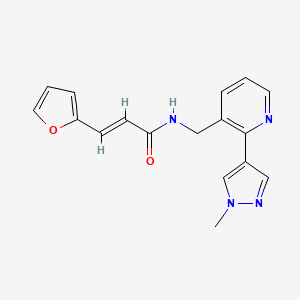
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2429406.png)
![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2429409.png)
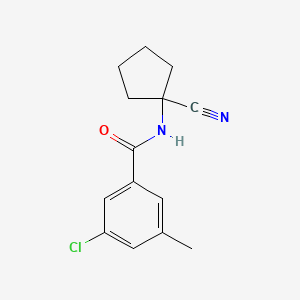
![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B2429412.png)
![1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429415.png)
